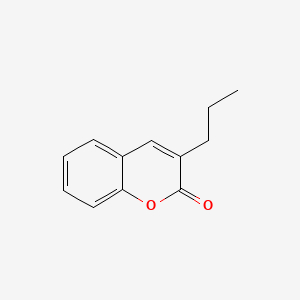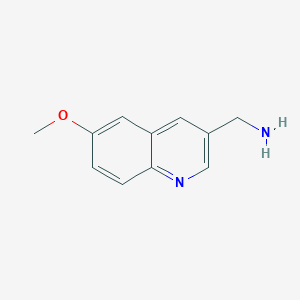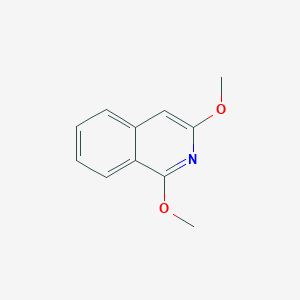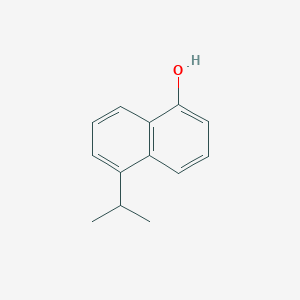![molecular formula C7H4F3N3 B11905907 5-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B11905907.png)
5-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trifluorometil)-1H-pirazolo[4,3-B]piridina es un compuesto heterocíclico que contiene tanto anillos de pirazol como de piridina. El grupo trifluorometil unido al anillo de pirazol confiere propiedades químicas y físicas únicas al compuesto, haciéndolo valioso en diversas aplicaciones científicas e industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-(Trifluorometil)-1H-pirazolo[4,3-B]piridina típicamente involucra la ciclización de precursores apropiados bajo condiciones controladas. Un método común involucra la reacción de una hidrazina sustituida con trifluorometil con un derivado de piridina. Las condiciones de reacción a menudo incluyen el uso de bases fuertes y solventes como dimetilsulfóxido (DMSO) o tetrahidrofurano (THF) para facilitar el proceso de ciclización .
Métodos de producción industrial
La producción industrial de 5-(Trifluorometil)-1H-pirazolo[4,3-B]piridina puede involucrar síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
5-(Trifluorometil)-1H-pirazolo[4,3-B]piridina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El grupo trifluorometil se puede sustituir con otros grupos funcionales usando reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en presencia de un catalizador.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de pirazol con grupos funcionales adicionales que contienen oxígeno, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo de pirazol .
Aplicaciones Científicas De Investigación
5-(Trifluorometil)-1H-pirazolo[4,3-B]piridina tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: Se investiga por su potencial como un compuesto bioactivo con propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como un posible candidato a fármaco para diversas aplicaciones terapéuticas.
Industria: Se utiliza en el desarrollo de agroquímicos y materiales con propiedades especializadas.
Mecanismo De Acción
El mecanismo de acción de 5-(Trifluorometil)-1H-pirazolo[4,3-B]piridina implica su interacción con objetivos moleculares y vías específicas. El grupo trifluorometil mejora la capacidad del compuesto para interactuar con moléculas biológicas, potencialmente inhibiendo enzimas o receptores involucrados en los procesos de la enfermedad. Los objetivos moleculares y las vías exactas pueden variar según la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
Compuestos similares
- 5-(Trifluorometil)-1H-pirrolo[2,3-b]piridina
- 5-(Trifluorometil)-4-(trimetilsilil)-1H-pirrolo[2,3-b]piridina
- 5-(Trifluorometil)-1H-pirrolo[2,3-b]piridina-3-carbaldehído
Singularidad
5-(Trifluorometil)-1H-pirazolo[4,3-B]piridina es única debido a su combinación específica de los anillos de pirazol y piridina con un grupo trifluorometil. Esta estructura imparte propiedades químicas y físicas distintas, lo que la hace valiosa para aplicaciones específicas para las que los compuestos similares pueden no ser adecuados .
Propiedades
Fórmula molecular |
C7H4F3N3 |
|---|---|
Peso molecular |
187.12 g/mol |
Nombre IUPAC |
5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)6-2-1-4-5(12-6)3-11-13-4/h1-3H,(H,11,13) |
Clave InChI |
ZEQYVIOWRNYHGG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=C1NN=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane](/img/structure/B11905825.png)
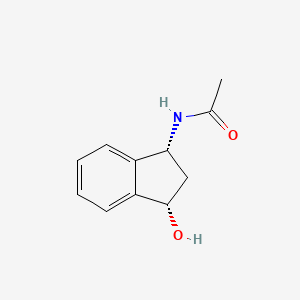
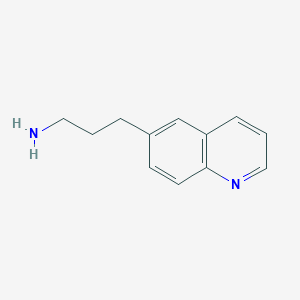
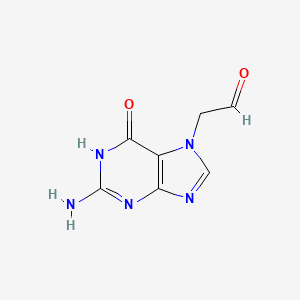
![2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11905858.png)
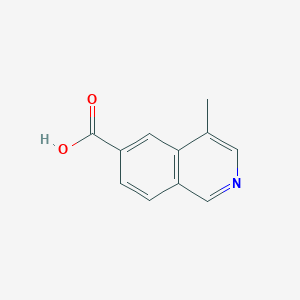
![4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid](/img/structure/B11905867.png)
